

Technical Guide: Certificate of Analysis for Dehydro Felodipine-d3

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Compound of Interest

Compound Name: Dehydro Felodipine-d3

Cat. No.: B563392

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of **Dehydro Felodipine-d3**, a deuterated analog of Dehydro Felodipine. Dehydro Felodipine is a pyridine metabolite of Felodipine, a calcium channel blocker used in the management of hypertension. [1] The deuterium-labeled version, **Dehydro Felodipine-d3**, serves as an invaluable internal standard for the quantitative analysis of Dehydro Felodipine and Felodipine in biological matrices by techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). [2] Its use as an internal standard is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Dehydro Felodipine-d3** are summarized below, providing essential information for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Chemical Name	3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate	PubChem[3]
CAS Number	1189916-52-6	PubChem[3]
Molecular Formula	C ₁₈ H ₁₄ D ₃ Cl ₂ NO ₄	MedchemExpress[2]
Molecular Weight	385.26 g/mol	MedchemExpress[2]
Exact Mass	384.0722936 Da	PubChem[3]
Appearance	Solid (specific color not detailed in search results)	-
Storage Conditions	Recommended storage conditions should be obtained from the supplier's Certificate of Analysis.	MedchemExpress[2]

Analytical Specifications

While a specific Certificate of Analysis with purity and other quality control results for a particular batch was not publicly available, this section outlines the typical analytical parameters and expected outcomes based on available data for the non-deuterated analog and general quality standards for isotopically labeled internal standards.

Analysis	Specification	Method
Identity	Conforms to the structure of Dehydro Felodipine-d3	^1H NMR, ^{13}C NMR, Mass Spectrometry
Purity (by LC-MS)	$\geq 98\%$	HPLC with UV or MS detection
Isotopic Purity	$\geq 99\%$ Deuterium incorporation	Mass Spectrometry
Residual Solvents	To be determined by the manufacturer	GC-MS
Assay	To be determined by the manufacturer	Quantitative NMR (qNMR) or LC-MS/MS

Experimental Protocols

Detailed experimental protocols for the analysis of **Dehydro Felodipine-d3** are not readily available in the public domain. However, based on the analytical methods reported for the non-deuterated parent compound, Felodipine, the following are representative protocols that can be adapted for methods utilizing **Dehydro Felodipine-d3** as an internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This method is suitable for the quantification of Felodipine and its metabolites in biological matrices like human plasma, using **Dehydro Felodipine-d3** as an internal standard.

1. Sample Preparation (Protein Precipitation):

- To 100 μL of plasma, add a working solution of **Dehydro Felodipine-d3** (internal standard).
- Add 500 μL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 12,000 rpm for 15 minutes.
- Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 200 μ L of the mobile phase.

2. Chromatographic Conditions (Example):

- HPLC System: A standard high-performance liquid chromatography system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 μ m).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium formate).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-20 μ L.
- Column Temperature: 40°C.

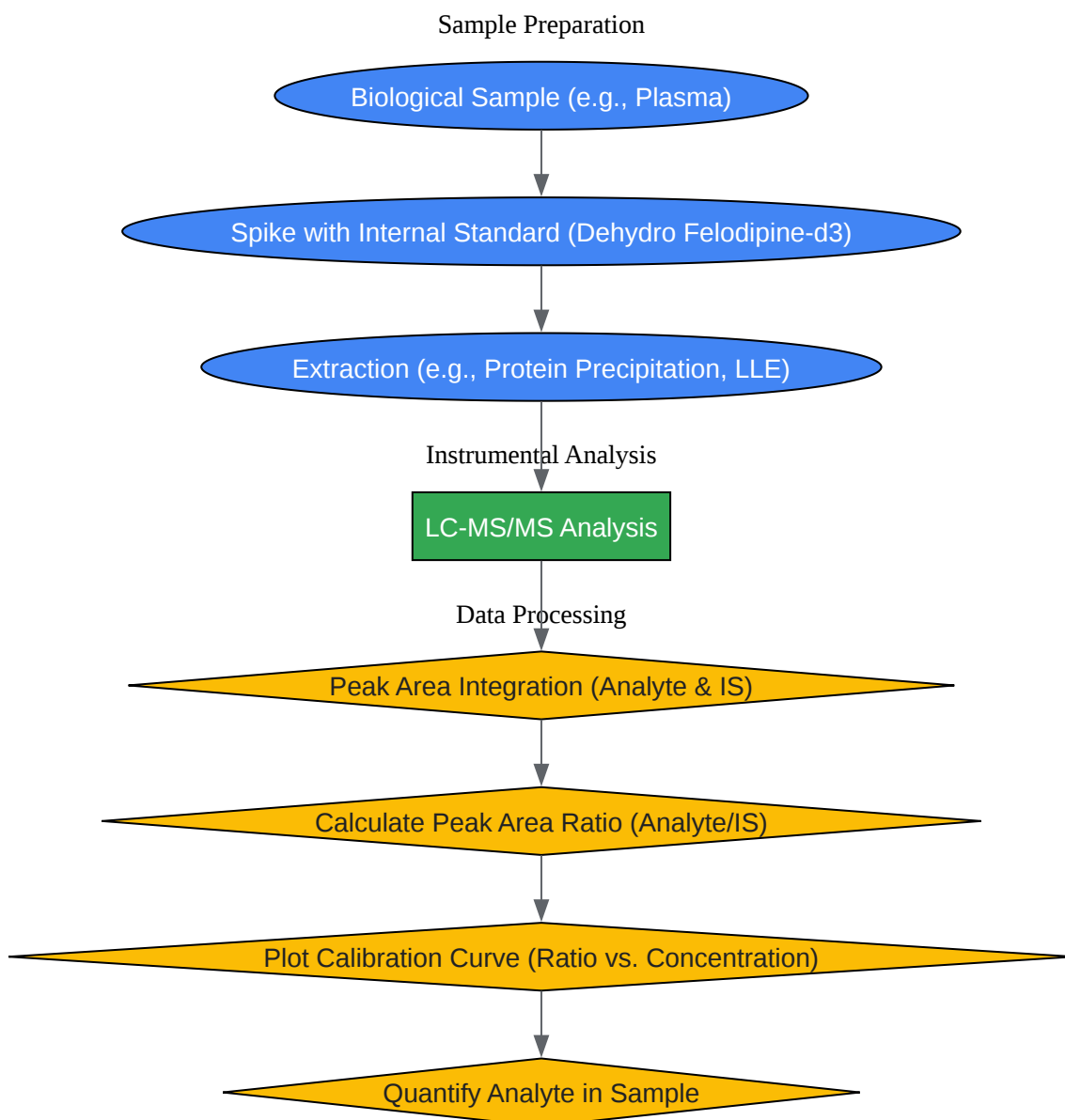
3. Mass Spectrometric Conditions (Example):

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Felodipine: m/z 384.1 \rightarrow [fragment ion]
 - Dehydro Felodipine: m/z 382.1 \rightarrow [fragment ion]
 - **Dehydro Felodipine-d3** (IS): m/z 385.1 \rightarrow [corresponding fragment ion]
 - (Note: Specific fragment ions need to be determined through infusion and optimization experiments).
- Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Logical Workflow for Internal Standard Analysis

The following diagram illustrates the fundamental logic of using an internal standard, such as **Dehydro Felodipine-d3**, in a quantitative analytical workflow.



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Caption: Logical workflow for quantitative analysis using an internal standard.

Experimental Workflow for Bioanalytical LC-MS/MS

This diagram outlines the typical experimental steps involved in a bioanalytical assay using LC-MS/MS with an internal standard.



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Caption: Experimental workflow for a bioanalytical LC-MS/MS assay.

Synthesis and Characterization

Dehydro Felodipine-d3 is the labeled primary metabolite of Felodipine. While specific synthesis details for the d3 variant are proprietary to the manufacturers, it is typically synthesized from a deuterated precursor. The characterization of the final product would involve a suite of analytical techniques to confirm its structure and purity, as outlined in the Analytical Specifications table.

Conclusion

Dehydro Felodipine-d3 is a critical analytical tool for researchers and professionals in drug development and clinical diagnostics. Its use as an internal standard ensures the reliability of quantitative methods for the analysis of Felodipine and its metabolites. This technical guide provides a foundational understanding of its properties and analytical considerations. For specific batch information, users should always refer to the Certificate of Analysis provided by the supplier.

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References

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